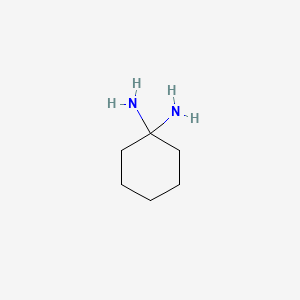

Cyclohexanediamine

Description

Structure

3D Structure

Properties

CAS No. |

29256-90-4 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

cyclohexane-1,1-diamine |

InChI |

InChI=1S/C6H14N2/c7-6(8)4-2-1-3-5-6/h1-5,7-8H2 |

InChI Key |

YMHQVDAATAEZLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Stereochemistry of 1,2-Diaminocyclohexane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Resolution, and Application of a Privileged Chiral Scaffold

Introduction

1,2-Diaminocyclohexane (DACH) is a C2-symmetric chiral diamine that has emerged as a cornerstone in modern stereoselective synthesis and medicinal chemistry. Its rigid cyclohexane (B81311) backbone preorganizes the two amino functionalities, making it an exceptionally effective chiral auxiliary and ligand for a myriad of asymmetric transformations. This technical guide provides a comprehensive overview of the stereochemistry of 1,2-diaminocyclohexane, detailing the synthesis and properties of its stereoisomers, protocols for their separation, and their applications in asymmetric catalysis and drug development.

Stereoisomers of 1,2-Diaminocyclohexane

1,2-Diaminocyclohexane exists as three stereoisomers: a pair of enantiomers (the trans-isomers) and a meso compound (the cis-isomer).[1]

-

(1R,2R)-(-)-1,2-Diaminocyclohexane: The (R,R)-enantiomer of the trans-isomer.

-

(1S,2S)-(+)-1,2-Diaminocyclohexane: The (S,S)-enantiomer of the trans-isomer.

-

cis-1,2-Diaminocyclohexane: An achiral meso compound.

The distinct spatial arrangement of the amino groups in these isomers dictates their chemical and biological properties, as well as their efficacy as chiral ligands. The trans-isomers possess C2 symmetry, which is highly desirable for creating a well-defined chiral environment in asymmetric catalysis. The cis-isomer, being meso, is achiral but can be used in the synthesis of chiral ligands where the chirality is introduced elsewhere in the molecule.[2]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamine (CHDA), a cyclic diamine, is a versatile chemical entity with significant applications in various fields, including polymer chemistry and, notably, pharmaceutical sciences. Its rigid cyclohexane (B81311) backbone and the stereochemical possibilities arising from the two amine substituents make it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). In drug development, CHDA isomers serve as crucial linkers in Proteolysis Targeting Chimeras (PROTACs) and as key components in the synthesis of kinase inhibitors. An understanding of its core physical and chemical properties is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of the three positional isomers of this compound: 1,2-cyclohexanediamine, 1,3-cyclohexanediamine (B1580663), and 1,4-cyclohexanediamine, including their respective cis and trans stereoisomers. The guide details experimental protocols for the determination of key properties and presents a logical workflow for its application in PROTACs.

Physical and Chemical Properties

The physical and chemical properties of this compound isomers are summarized in the tables below. These properties can vary depending on the specific isomer and the stereochemical arrangement (cis or trans) of the amine groups.

Table 1: General Properties of this compound Isomers

| Property | 1,2-Cyclohexanediamine | 1,3-Cyclohexanediamine | 1,4-Cyclohexanediamine |

| Molecular Formula | C₆H₁₄N₂[1] | C₆H₁₄N₂[2] | C₆H₁₄N₂[3] |

| Molecular Weight | 114.19 g/mol [1] | 114.19 g/mol [2] | 114.19 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[4] | Colorless liquid with an ammoniacal odor[2] | White to light yellow powder or liquid[3] |

| CAS Number (mixture) | 694-83-7[1] | 3385-21-5[2] | 3114-70-3[3] |

Table 2: Physical Properties of 1,2-Cyclohexanediamine Isomers

| Property | cis-1,2-Cyclohexanediamine | trans-1,2-Cyclohexanediamine |

| CAS Number | 1436-59-5[5] | 1121-22-8 |

| Density | 0.952 g/mL at 25 °C[6] | 0.951 g/mL at 25 °C |

| Boiling Point | 92-93 °C at 18 mmHg[6] | 79-81 °C at 15 mmHg |

| Melting Point | 8 °C[6] | 14-15 °C |

| Flash Point | 71.7 °C (161 °F)[6] | 70 °C (158 °F)[1] |

| Refractive Index | n20/D 1.493[6] | n20/D 1.489 |

| pKa | 9.93 at 20 °C[6] | - |

Table 3: Physical Properties of 1,3-Cyclohexanediamine Isomers

| Property | cis-1,3-Cyclohexanediamine | trans-1,3-Cyclohexanediamine |

| CAS Number | Not readily available | 26883-70-5[7] |

| Density | - | - |

| Boiling Point | - | - |

| Melting Point | - | - |

| Flash Point | - | - |

| pKa | Data available in IUPAC Digitized pKa Dataset[8] | - |

Table 4: Physical Properties of 1,4-Cyclohexanediamine Isomers

| Property | cis-1,4-Cyclohexanediamine | trans-1,4-Cyclohexanediamine |

| CAS Number | 15827-56-2[9] | 2615-25-0 |

| Density | - | - |

| Boiling Point | - | 197 °C |

| Melting Point | - | 68-72 °C |

| Flash Point | - | 71 °C (159.8 °F) |

| Solubility | Soluble in organic solvents[9] | Soluble in water and various organic solvents[10] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. Below are standardized methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of a substance.

Materials:

-

This compound isomer

-

Distilled or deionized water

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a glass vial containing a known volume of water. The presence of undissolved solid is crucial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the sedimentation of the excess solid.

-

Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. To avoid disturbing the sediment, the pipette tip should be kept in the upper portion of the solution.

-

Centrifugation: Centrifuge the withdrawn sample to remove any suspended microparticles.

-

Dilution and Analysis: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved this compound.

-

Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constants (pKa) of amines.

Materials:

-

This compound isomer

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound isomer and dissolve it in a known volume of deionized water in a beaker. Add a sufficient amount of KCl to maintain a constant ionic strength.

-

Initial pH Measurement: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.

-

Titration with Acid: Titrate the solution with the standardized HCl solution, adding small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the volume of titrant added. Continue the titration well past the equivalence points.

-

Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa values can be determined from the titration curve. The pH at the half-equivalence points corresponds to the pKa values of the two amine groups. Alternatively, the first and second derivatives of the titration curve can be used to accurately determine the equivalence points.

Role in Drug Development: PROTACs

This compound isomers are valuable as linkers in the development of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is to bridge these two entities, facilitating the formation of a ternary complex.[11][12] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[11]

The following diagram illustrates the general mechanism of action of a PROTAC, where a this compound-based linker could be employed.

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis Workflow

The synthesis of this compound isomers can be achieved through various routes. One common method for producing 1,3-cyclohexanediamine involves a multi-step process starting from resorcinol.[13]

Caption: A potential synthetic pathway for 1,3-cyclohexanediamine.

Conclusion

This compound and its isomers are indispensable building blocks in modern drug discovery and development. A thorough understanding of their physical and chemical properties, as detailed in this guide, is crucial for chemists and researchers to effectively design and synthesize novel therapeutic agents. The provided experimental protocols offer a framework for the precise characterization of these molecules, while the visualized workflows highlight their significant role in advanced therapeutic modalities like PROTACs. As research in these areas continues to evolve, the importance of well-characterized and versatile chemical scaffolds such as this compound will undoubtedly grow.

References

- 1. 1,2-ジアミノシクロヘキサン, cis型およびtrans型混合物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Cyclohexanediamine | 3114-70-3 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]

- 7. 1,3-Diaminocyclohexane, trans- | C6H14N2 | CID 6999479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Diaminocyclohexane, cis- | C6H14N2 | CID 6998900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 11. chempep.com [chempep.com]

- 12. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Diaminocyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diaminocyclohexane isomers (1,2-, 1,3-, and 1,4-diaminocyclohexane) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key building blocks and require a thorough understanding of their structural characterization.

Introduction

Diaminocyclohexanes are crucial chiral synthons and building blocks in medicinal chemistry and materials science. Their stereoisomeric purity is often critical for the efficacy and safety of the final products. NMR and IR spectroscopy are powerful analytical techniques for elucidating the structure, conformation, and purity of these isomers. This guide presents a summary of the key spectroscopic data, detailed experimental protocols for acquiring the spectra, and logical workflows for analysis.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for the cis and trans isomers of 1,2-, 1,3-, and 1,4-diaminocyclohexane. Please note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.

1,2-Diaminocyclohexane

Table 1: ¹H NMR and ¹³C NMR Data for 1,2-Diaminocyclohexane Isomers

| Isomer | Nucleus | Chemical Shift (δ) ppm | Description |

| trans-1,2-Diaminocyclohexane | ¹H | ~2.5 - 2.8 | CH-NH₂ |

| ~1.0 - 2.0 | Cyclohexyl CH₂ | ||

| ¹³C | ~57 | CH-NH₂ | |

| ~35 | CH₂ | ||

| ~25 | CH₂ | ||

| cis-1,2-Diaminocyclohexane | ¹H | ~2.8 - 3.1 | CH-NH₂ |

| ~1.2 - 1.8 | Cyclohexyl CH₂ | ||

| ¹³C | ~53 | CH-NH₂ | |

| ~30 | CH₂ | ||

| ~22 | CH₂ |

Table 2: Key IR Absorption Frequencies for 1,2-Diaminocyclohexane Isomers

| Isomer | Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| trans-1,2-Diaminocyclohexane | 3350 - 3250 | N-H | Stretching (asymmetric and symmetric) |

| 2930 - 2850 | C-H | Stretching (alkane) | |

| 1620 - 1580 | N-H | Bending (scissoring) | |

| 1450 | C-H | Bending | |

| cis-1,2-Diaminocyclohexane | 3350 - 3250 | N-H | Stretching (asymmetric and symmetric) |

| 2930 - 2850 | C-H | Stretching (alkane) | |

| 1620 - 1580 | N-H | Bending (scissoring) | |

| 1450 | C-H | Bending |

1,3-Diaminocyclohexane

Note: Specific experimental data for the distinct cis and trans isomers of 1,3-diaminocyclohexane is limited in publicly available databases. The following data is based on general spectroscopic principles and data for mixtures.

Table 3: Predicted ¹H NMR and ¹³C NMR Data for 1,3-Diaminocyclohexane Isomers

| Isomer | Nucleus | Predicted Chemical Shift (δ) ppm | Description |

| 1,3-Diaminocyclohexane | ¹H | ~2.5 - 3.0 | CH-NH₂ |

| ~1.0 - 2.2 | Cyclohexyl CH₂ | ||

| ¹³C | ~48 - 52 | CH-NH₂ | |

| ~30 - 40 | CH₂ | ||

| ~20 - 25 | CH₂ |

Table 4: Key IR Absorption Frequencies for 1,3-Diaminocyclohexane

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3360 - 3280 | N-H | Stretching (asymmetric and symmetric) |

| 2930 - 2850 | C-H | Stretching (alkane) |

| 1620 - 1580 | N-H | Bending (scissoring) |

| 1450 | C-H | Bending |

1,4-Diaminocyclohexane

Table 5: ¹H NMR and ¹³C NMR Data for 1,4-Diaminocyclohexane Isomers

| Isomer | Nucleus | Chemical Shift (δ) ppm | Description |

| trans-1,4-Diaminocyclohexane | ¹H | ~2.5 - 2.7 | CH-NH₂ |

| ~1.2 - 2.0 | Cyclohexyl CH₂ | ||

| ¹³C | ~50 | CH-NH₂ | |

| ~34 | CH₂ | ||

| cis-1,4-Diaminocyclohexane | ¹H | ~2.8 - 3.0 | CH-NH₂ |

| ~1.4 - 1.7 | Cyclohexyl CH₂ | ||

| ¹³C | ~48 | CH-NH₂ | |

| ~31 | CH₂ |

Table 6: Key IR Absorption Frequencies for 1,4-Diaminocyclohexane Isomers

| Isomer | Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| trans-1,4-Diaminocyclohexane | 3350 - 3250 | N-H | Stretching (asymmetric and symmetric) |

| 2920 - 2840 | C-H | Stretching (alkane) | |

| 1600 - 1580 | N-H | Bending (scissoring) | |

| 1450 | C-H | Bending | |

| cis-1,4-Diaminocyclohexane | 3350 - 3250 | N-H | Stretching (asymmetric and symmetric) |

| 2920 - 2840 | C-H | Stretching (alkane) | |

| 1600 - 1580 | N-H | Bending (scissoring) | |

| 1450 | C-H | Bending |

Experimental Protocols

Standardized protocols for acquiring high-quality NMR and IR spectra are crucial for reliable and reproducible results.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the diaminocyclohexane isomer in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg.

-

Solvent Selection: Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect chemical shifts.

-

Dissolution and Transfer: Dissolve the sample in a small vial before transferring it to a clean, dry NMR tube using a Pasteur pipette. To ensure homogeneity, the solution can be gently vortexed.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters (¹H NMR):

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay (d1) of 1-5 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.

-

Clean the ATR Crystal: Ensure the crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application:

-

Liquids: Place a drop of the neat liquid diaminocyclohexane onto the center of the ATR crystal.

-

Solids: Place a small amount of the solid sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for NMR and IR spectroscopy.

Conclusion

This technical guide provides a foundational understanding of the NMR and IR spectroscopic analysis of diaminocyclohexane isomers. The tabulated data serves as a quick reference for isomer identification, while the detailed experimental protocols and workflows offer practical guidance for acquiring high-quality spectra. A thorough spectroscopic analysis is indispensable for ensuring the stereochemical integrity of diaminocyclohexane-based compounds in research and development.

A Comprehensive Technical Guide to Cyclohexanediamine Isomers: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanediamine (CHDA) isomers are a critical class of chemical compounds widely utilized as building blocks in the synthesis of pharmaceuticals, chiral ligands for asymmetric catalysis, and advanced polymeric materials. Their stereochemistry profoundly influences the properties and efficacy of the final products, making a thorough understanding of their individual characteristics essential for researchers in drug discovery and materials science. This technical guide provides a detailed overview of the various isomers of this compound, including their Chemical Abstracts Service (CAS) numbers, experimental protocols for their separation and synthesis, and their roles in biological pathways and drug development.

Data Presentation: CAS Numbers of this compound Isomers

The following tables summarize the CAS numbers for the positional and stereoisomers of this compound, providing a clear reference for identification and procurement.

Table 1: CAS Numbers for 1,2-Cyclohexanediamine Isomers

| Isomer Name | Configuration | CAS Number |

| 1,2-Cyclohexanediamine | Mixture of Isomers | 694-83-7[1][2][3][4] |

| cis-1,2-Cyclohexanediamine | meso | 1436-59-5[5][6][7][8][9][10] |

| trans-1,2-Cyclohexanediamine | Racemic (±) | 1121-22-8[11][12][13][14] |

| (1R,2R)-(-)-1,2-Cyclohexanediamine | Enantiomer | 20439-47-8[15][16][17][18] |

| (1S,2S)-(+)-1,2-Cyclohexanediamine | Enantiomer | 21436-03-3[19][20][21][22][23] |

Table 2: CAS Numbers for 1,3-Cyclohexanediamine Isomers

| Isomer Name | Configuration | CAS Number |

| 1,3-Cyclohexanediamine | Mixture of cis & trans | 3385-21-5[24][25][26] |

| cis-1,3-Cyclohexanediamine | Racemic (±) | 26772-34-9[27][28][29] |

| trans-1,3-Cyclohexanediamine | Racemic (±) | 26883-70-5[30][31][32] |

Table 3: CAS Numbers for 1,4-Cyclohexanediamine Isomers

| Isomer Name | Configuration | CAS Number |

| 1,4-Cyclohexanediamine | Mixture of cis & trans | 3114-70-3[33] |

| cis-1,4-Cyclohexanediamine | - | 15827-56-2[34][][36] |

| trans-1,4-Cyclohexanediamine | - | 2615-25-0[32] |

Experimental Protocols

Detailed methodologies for the separation and synthesis of this compound isomers are crucial for their practical application. Below are protocols derived from cited literature.

Protocol 1: Chiral Resolution of trans-1,2-Cyclohexanediamine

This protocol describes a common method for resolving a racemic mixture of trans-1,2-diaminocyclohexane using an enantiomer of tartaric acid.[7][11][]

Materials:

-

Racemic trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid (or D-(-)-tartaric acid)

-

Distilled water

-

Glacial acetic acid

-

Methanol

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 4M)

-

Dichloromethane (B109758) or Ether for extraction

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid in distilled water with stirring to create a homogenous solution. To this, slowly add the racemic mixture of (±)-trans-diaminocyclohexane. The addition should be controlled to manage the exothermic reaction, with the temperature reaching around 70°C.

-

Precipitation: Add glacial acetic acid to the resulting solution, ensuring the temperature does not exceed 90°C. A white precipitate of the diastereomeric salt, (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, will form immediately.

-

Isolation and Purification: Vigorously stir the slurry as it cools to room temperature. Further cool the mixture in an ice bath to below 5°C for at least one hour to maximize precipitation. Collect the precipitate by vacuum filtration. Wash the filter cake with cold water and then with methanol.

-

Liberation of the Free Amine: Suspend the dried diastereomeric salt in dichloromethane. Add an excess of a strong base, such as 4M NaOH solution, to neutralize the tartaric acid and liberate the free diamine.

-

Extraction: Stir the mixture and then separate the organic layer. The aqueous layer can be further extracted with dichloromethane or ether to maximize recovery. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane.

-

Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved diamine can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[11]

Protocol 2: Synthesis of trans-1,4-Diaminocyclohexane

A common route for the synthesis of 1,4-diaminocyclohexane is the hydrogenation of p-phenylenediamine (B122844). The resulting product is a mixture of cis and trans isomers, from which the trans isomer can be selectively obtained.

Materials:

-

p-Phenylenediamine

-

Hydrogen gas (H₂)

-

Nickel or Cobalt catalyst

-

Solvent (e.g., methylcyclohexane (B89554), dioxane)

Procedure:

-

Hydrogenation: The hydrogenation of p-phenylenediamine is carried out in a high-pressure reactor in the presence of a nickel or cobalt catalyst.[8] The reaction is typically performed in a solvent like methylcyclohexane or dioxane at elevated temperatures (e.g., 180°C) and pressures (e.g., 100-150 atm).[8]

-

Isomer Mixture: This process yields a mixture of cis- and trans-1,4-diaminocyclohexane.

-

Isomer Separation (Fractional Crystallization): The trans isomer can be separated from the cis isomer by fractional crystallization from a suitable solvent.[8]

-

Isomerization (Optional): The remaining filtrate, which is rich in the cis isomer, can be subjected to an isomerization step to convert the cis isomer to the more stable trans isomer, thereby increasing the overall yield of the desired product.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving this compound isomers.

Caption: Workflow for the chiral resolution of trans-1,2-cyclohexanediamine.

Caption: Logical relationships in the synthesis of this compound isomers.

Caption: Role of (1R,2R)-CHDA in the anticancer activity of Oxaliplatin.

Role in Drug Development and Biological Pathways

This compound isomers, particularly the chiral trans-1,2-diaminocyclohexane, are of paramount importance in the pharmaceutical industry. The stereochemistry of the diamine ligand can significantly impact the biological activity and efficacy of a drug.

A prime example is the anti-cancer drug Oxaliplatin , which incorporates the (1R,2R)-1,2-diaminocyclohexane ligand.[19] This ligand is crucial for the drug's mechanism of action, which involves binding to DNA, forming adducts that inhibit DNA replication and transcription, ultimately leading to the apoptosis of cancer cells.[34] Studies have shown that the antitumor activity of platinum complexes can vary significantly between different isomers of the diaminocyclohexane ligand, with the (1R,2R) isomer often showing superior efficacy.[16]

Furthermore, this compound derivatives are being explored as inhibitors for various enzymes involved in disease pathways. For instance, they have been used in the development of inhibitors for Spleen Tyrosine Kinase (Syk) , a key mediator in inflammatory and autoimmune diseases.[24] Derivatives of this compound have also been investigated as inhibitors of MALT1 protease , a target for treating certain types of lymphoma, and as factor Xa inhibitors for anticoagulant therapies.[17] The cis and trans isomers of 1,4-cyclohexanediamine are utilized as linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality for targeted protein degradation.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 5. myuchem.com [myuchem.com]

- 6. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]

- 12. METHOD OF ISOMERIZING CYCLOHEXANE DIAMINE - Patent 3269702 [data.epo.org]

- 13. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 15. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 16. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 17. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 18. chemscene.com [chemscene.com]

- 19. WO2014152768A1 - this compound compounds and methods for their preparation - Google Patents [patents.google.com]

- 20. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 21. CAS 1121-22-8: (±)-trans-1,2-Diaminocyclohexane [cymitquimica.com]

- 22. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine - Google Patents [patents.google.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chemrj.org [chemrj.org]

- 29. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols - article [repository.rudn.ru]

- 30. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03777G [pubs.rsc.org]

- 31. scbt.com [scbt.com]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. JP2011093834A - Method for producing 1, 2-diaminocyclohexane - Google Patents [patents.google.com]

- 36. Cycloalkanediamine derivatives as novel blood coagulation factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isomers of Cyclohexanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamine (C₆H₁₄N₂) and its isomers are pivotal building blocks in medicinal chemistry and materials science. The spatial orientation of the two amine groups on the cyclohexane (B81311) ring dictates the molecule's stereochemistry, conformational preferences, and, consequently, its chemical reactivity and biological activity. This guide provides an in-depth analysis of the structural differences between 1,2-, 1,3-, and 1,4-cyclohexanediamine, focusing on their stereoisomerism, conformational analysis, and physicochemical properties. Understanding these nuances is critical for the rational design of novel therapeutics and advanced materials.

Stereoisomerism of this compound

The positional isomers of this compound—1,2, 1,3, and 1,4—each exhibit distinct stereoisomeric possibilities due to the presence of chiral centers and the geometry of the cyclohexane ring.

1,2-Cyclohexanediamine

1,2-Cyclohexanediamine has two adjacent chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).[1]

-

trans-1,2-Cyclohexanediamine: Exists as a racemic mixture of (1R,2R) and (1S,2S) enantiomers.[2] In the most stable chair conformation, both amine groups are in equatorial positions. This isomer is widely used in the synthesis of chiral ligands for asymmetric catalysis.[2]

-

cis-1,2-Cyclohexanediamine: This is an achiral meso compound due to an internal plane of symmetry. In its chair conformation, one amine group is axial and the other is equatorial.

1,3-Cyclohexanediamine (B1580663)

1,3-Cyclohexanediamine also has two chiral centers, resulting in three stereoisomers: a pair of enantiomers (trans) and a meso compound (cis).

-

trans-1,3-Cyclohexanediamine: Exists as a pair of enantiomers, (1R,3R) and (1S,3S). The most stable chair conformation has one amine group in an axial position and the other in an equatorial position.

-

cis-1,3-Cyclohexanediamine: This is a meso compound. It can exist in two rapidly interconverting chair conformations, one with both amine groups in equatorial positions and another with both in axial positions. The diequatorial conformation is significantly more stable.

1,4-Cyclohexanediamine

Due to a plane of symmetry passing through the C1 and C4 atoms, 1,4-cyclohexanediamine does not have chiral isomers. It exists as two diastereomers: cis and trans.

-

trans-1,4-Cyclohexanediamine: A non-chiral compound where the two amine groups are on opposite sides of the ring. In its most stable chair conformation, both amine groups are in equatorial positions.

-

cis-1,4-Cyclohexanediamine: A non-chiral compound where the two amine groups are on the same side of the ring. Its chair conformation has one amine group in an axial position and the other in an equatorial position.

Conformational Analysis

The cyclohexane ring in this compound isomers exists predominantly in a chair conformation to minimize angular and torsional strain. The stability of these conformations is largely determined by the steric hindrance of the amine groups, particularly the energetic penalty of 1,3-diaxial interactions.[3]

1,2-Cyclohexanediamine Conformers

-

trans-(1R,2R)- and (1S,2S)-1,2-Cyclohexanediamine: The diequatorial conformation is the most stable, as it avoids 1,3-diaxial interactions for the bulky amino groups. The diaxial conformation is highly unfavorable.

-

cis-1,2-Cyclohexanediamine: This isomer exists in two equivalent chair conformations, each with one axial and one equatorial amino group.

1,3-Cyclohexanediamine Conformers

-

trans-(1R,3S)- and (1S,3R)-1,3-Cyclohexanediamine: Both chair conformations have one axial and one equatorial amino group and are therefore of equal energy.

-

cis-1,3-Cyclohexanediamine: This isomer has two distinct chair conformations: one with both amino groups equatorial (more stable) and one with both amino groups axial (less stable due to significant 1,3-diaxial interactions).

1,4-Cyclohexanediamine Conformers

-

trans-1,4-Cyclohexanediamine: The diequatorial conformation is highly favored, minimizing steric strain.

-

cis-1,4-Cyclohexanediamine: The two chair conformations, each with one axial and one equatorial amino group, are of equal energy and interconvert rapidly.

Physicochemical Properties

The structural differences between the this compound isomers lead to variations in their physical and chemical properties.

| Property | 1,2-Cyclohexanediamine | 1,3-Cyclohexanediamine (mixture of isomers) | 1,4-Cyclohexanediamine (mixture of isomers) |

| Molecular Weight ( g/mol ) | 114.19 | 114.19 | 114.19 |

| Melting Point (°C) | cis: - | trans: 14-15[2] | - |

| Boiling Point (°C) | cis: 92-93 (18 mmHg)[4] | trans: 79-81 (15 mmHg)[2] | ~190 |

| Density (g/mL at 25°C) | cis: 0.952[4] | trans: 0.951[2] | ~0.95 |

| pKa1 (approx.) | cis: ~6.5 | trans: ~6.8 | ~9.9 |

| pKa2 (approx.) | cis: ~9.9 | trans: ~10.1 | ~11.0 |

Experimental Protocols

Synthesis of trans-1,2-Diaminocyclohexane Derivatives

A common method for the synthesis of trans-1,2-diaminocyclohexane derivatives involves the aminolysis of cyclohexene (B86901) oxide.[5]

Procedure:

-

Cyclohexene oxide is refluxed with the desired amine (e.g., a secondary amine) to yield the corresponding trans-2-aminocyclohexanol.

-

The resulting amino alcohol is then converted to its mesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

-

The mesylate undergoes nucleophilic substitution with another amine to yield the trans-1,2-diaminocyclohexane derivative.

Resolution of (±)-trans-1,2-Diaminocyclohexane

The enantiomers of trans-1,2-diaminocyclohexane can be resolved using a chiral resolving agent, most commonly L-(+)-tartaric acid.[6][7]

Procedure:

-

L-(+)-tartaric acid is dissolved in boiling deionized water.

-

Racemic trans-1,2-diaminocyclohexane is slowly added to the hot tartaric acid solution.

-

Upon cooling, the less soluble diastereomeric salt of (1R,2R)-diaminocyclohexane and L-(+)-tartaric acid precipitates.

-

The precipitated salt is collected by filtration.

-

The purified diastereomeric salt is then treated with a strong base (e.g., NaOH) to liberate the free (1R,2R)-diaminocyclohexane, which can be extracted with an organic solvent.[6]

Synthesis of 1,3-Cyclohexanediamine

One synthetic route to 1,3-cyclohexanediamine involves the oximation and subsequent hydrogenation of 1,3-cyclohexanedione (B196179).[8]

Procedure:

-

1,3-Cyclohexanedione is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide) to form 1,3-cyclohexanedione dioxime.[8]

-

The resulting dioxime is then hydrogenated, for example, using Raney Nickel as a catalyst, to yield 1,3-cyclohexanediamine.[8]

Synthesis of trans-1,4-Diaminocyclohexane

A method for the selective synthesis of trans-1,4-diaminocyclohexane starts from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid.[9]

Procedure:

-

A mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid is reacted with ammonia (B1221849) to form the solid trans-dicarboxylic acid diamide (B1670390).

-

The diamide is then chlorinated to produce trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.

-

This intermediate is subsequently converted to trans-1,4-diaminocyclohexane using an alkali or alkaline earth metal hydroxide.[9]

Visualizations

Stereoisomers of this compound

Caption: Stereoisomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine.

Conformational Equilibria of cis-Disubstituted Cyclohexanediamines

Caption: Chair conformations of cis-cyclohexanediamine isomers.

Conformational Equilibria of trans-Disubstituted Cyclohexanediamines

Caption: Chair conformations of trans-cyclohexanediamine isomers.

Conclusion

The structural diversity among the 1,2-, 1,3-, and 1,4-cyclohexanediamine isomers is profound, influencing their stereochemistry, conformational preferences, and physicochemical properties. A thorough understanding of these differences is paramount for their effective application in drug design, where stereochemistry can dictate efficacy and safety, and in materials science, where isomeric purity can define the properties of polymers and other advanced materials. This guide serves as a foundational resource for researchers leveraging the unique structural attributes of this compound isomers in their scientific endeavors.

References

- 1. 1,2-Cyclohexanediamine | CAS#:1436-59-5 | Chemsrc [chemsrc.com]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cis-1,2-Diaminocyclohexane | 1436-59-5 [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. benchchem.com [benchchem.com]

- 7. datapdf.com [datapdf.com]

- 8. mdpi.com [mdpi.com]

- 9. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

Synthesis of Chiral Derivatives from trans-1,2-Cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure trans-1,2-cyclohexanediamine (DACH) is a cornerstone in the field of asymmetric synthesis, serving as a versatile chiral scaffold for a wide array of ligands and catalysts.[1][2] Its rigid C2-symmetric framework provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a multitude of chemical transformations crucial for drug development and fine chemical synthesis.[1][3] This technical guide provides an in-depth overview of the synthesis of key chiral derivatives from trans-1,2-cyclohexanediamine, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

The significance of trans-1,2-diaminocyclohexane lies in its role as a building block for ligands that are not only highly effective in asymmetric catalysis but are also often readily accessible. This diamine is a component of ligands used in notable reactions such as the Jacobsen epoxidation and Trost asymmetric allylic alkylation.[4]

Core Synthetic Pathways and Derivatives

The synthetic utility of trans-1,2-cyclohexanediamine is vast, leading to a diverse range of chiral derivatives. The most prominent among these are Salen-type ligands, Trost-type ligands, and various organocatalysts, each with distinct applications in asymmetric catalysis.

Chiral Salen Ligands and their Metal Complexes (e.g., Jacobsen's Catalyst)

Chiral Salen ligands, derived from the condensation of a diamine with salicylaldehydes, are of paramount importance. When complexed with transition metals like manganese, they form powerful catalysts for enantioselective epoxidation of unfunctionalized olefins.[5][6]

Experimental Workflow for the Synthesis of Jacobsen's Catalyst:

Caption: Synthetic workflow for Jacobsen's Catalyst.

Detailed Experimental Protocol for Jacobsen's Catalyst Synthesis:

A three-step synthesis is commonly employed for Jacobsen's catalyst.[5][6]

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane A mixture of cis and trans isomers of 1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid.[7] The procedure takes advantage of the lower aqueous solubility of the diastereomeric salt formed between the (R,R)-diamine and L-tartaric acid, allowing for its selective crystallization.[7]

-

Dissolve L-(+)-tartaric acid (0.05 mol) in distilled water (25 mL).

-

Slowly add the 1,2-diaminocyclohexane isomer mixture (0.10 mol) to the stirred solution. The addition is exothermic.

-

The solution, initially cloudy, should become clear within minutes.

-

Add glacial acetic acid (5.0 mL) in one portion, which will initiate precipitation.

-

Cool the resulting thick suspension in an ice/water bath for at least 30 minutes.

-

Isolate the product by suction filtration and wash the solid.

-

The free (R,R)-diamine is obtained by treating the salt with a base (e.g., NaOH).

Step 2: Synthesis of the Jacobsen Ligand The resolved (R,R)-1,2-diaminocyclohexane is condensed with two equivalents of a substituted salicylaldehyde.

-

Condense the resolved (R,R)-1,2-diaminocyclohexane (3.5 mmol) with 3,5-di-tert-butyl salicylaldehyde (7.0 mmol) in ethanol.

-

The reaction is typically refluxed for 2 hours.

-

Upon reaction completion, a yellow-orange precipitate of the ligand forms.

-

Filter the precipitate and dry it under a vacuum.

Step 3: Preparation of the Manganese(III) Complex (Jacobsen's Catalyst) The final step involves the complexation of the Salen ligand with a manganese(II) salt, followed by oxidation.

-

Charge a three-neck flask with the Jacobsen ligand (1.0 g) and absolute ethanol (25 mL) and heat to reflux for 20 minutes.

-

Add solid Mn(OAc)₂·4H₂O (2.0 equivalents) in one portion.

-

Continue to reflux for an additional 30 minutes.

-

Bubble air through the solution at a slow rate while maintaining reflux for 1 hour to facilitate oxidation to the Mn(III) state.

-

The final catalyst can then be isolated.

Quantitative Data for Jacobsen's Catalyst in Epoxidation:

| Alkene | Oxidant | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,2-dihydronaphthalene | NaOCl | CH₂Cl₂ | 10 | - | ~85 |

| Styrene | NaOCl | CH₂Cl₂ | 10 | - | ~48 |

| α-methylstyrene | NaOCl | CH₂Cl₂ | 10 | - | ~48 |

Data compiled from student experiments reported in the Journal of Chemical Education.[8]

Chiral Trost Ligands

The Trost ligands are C2-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoic acid.[9] These ligands are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, which are fundamental for constructing stereogenic centers.[10]

Experimental Workflow for the Synthesis of a Trost Ligand:

Caption: Synthetic workflow for a Trost Ligand.

Detailed Experimental Protocol for Trost Ligand Synthesis:

An improved and scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand has been developed.[11]

-

The amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane is carried out.

-

The reaction is promoted by stoichiometric 1,1'-carbonyldiimidazole (B1668759) (CDI) and a catalytic amount of imidazole hydrochloride.

-

The resulting (S,S)-DACH-Ph Trost ligand is isolated as a white solid by simple filtration, avoiding the need for column chromatography.

Quantitative Data for Trost Ligand Synthesis:

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| (S,S)-DACH-Ph Trost Ligand | 80 | >99 |

Data from an improved scalable process.[11]

Chiral Diamine-Based Organocatalysts

In addition to forming ligands for metal-catalyzed reactions, derivatives of trans-1,2-cyclohexanediamine are themselves powerful organocatalysts. For instance, primary amine-salicylamides derived from chiral trans-cyclohexanediamine can catalyze enantioselective conjugate additions.[1]

Logical Relationship in Bifunctional Organocatalysis:

Caption: Bifunctional activation in organocatalysis.

These catalysts operate through a bifunctional activation mechanism, where different parts of the catalyst molecule interact with and activate both the electrophile and the nucleophile simultaneously, leading to a highly organized transition state and excellent stereocontrol.[2]

Applications in Asymmetric Synthesis

The chiral derivatives of trans-1,2-cyclohexanediamine are employed in a wide range of asymmetric reactions, which are critical in the synthesis of chiral drugs and other valuable molecules.

Summary of Applications:

| Reaction Type | Catalyst/Ligand Type | Key Features |

| Epoxidation of Alkenes | Jacobsen's Catalyst (Mn-Salen) | Highly enantioselective for unfunctionalized olefins.[5][6] |

| Asymmetric Allylic Alkylation | Trost Ligands (Pd-phosphine) | Forms C-C, C-O, C-S, and C-N bonds with high enantioselectivity.[10] |

| Conjugate Addition | DACH-derived organocatalysts | High yields and enantioselectivities for the addition of aldehydes to nitroalkenes.[1] |

| Cyclopropanation | DACH-disulfonamide-Aluminum complexes | Catalytic and enantioselective Simmons-Smith type reactions.[3] |

| Addition to Aldehydes and Ketones | DACH-derived sulfonamides with dialkylzinc | Enantioselective addition of alkyl groups to carbonyls.[3] |

Conclusion

Trans-1,2-cyclohexanediamine has proven to be an exceptionally valuable chiral building block in asymmetric synthesis. The derivatives synthesized from this scaffold, including Jacobsen's catalyst, Trost ligands, and various organocatalysts, have enabled the development of highly efficient and enantioselective transformations. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis, facilitating the application of these powerful catalytic tools. The continued exploration of new derivatives based on the trans-1,2-cyclohexanediamine framework promises to yield further innovations in the field of asymmetric catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. datapdf.com [datapdf.com]

- 9. Trost ligand - Wikipedia [en.wikipedia.org]

- 10. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of Cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanediamine (C₆H₁₂N₂) is a cyclic diamine that serves as a critical building block in medicinal chemistry and materials science. Its stereoisomers and conformational landscape play a pivotal role in determining the efficacy and specificity of the final products. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of the 1,2-, 1,3-, and 1,4-isomers of this compound. It delves into the stereochemical relationships between cis and trans isomers, the energetics of chair conformations, and the experimental and computational methodologies used for their characterization.

Introduction

The cyclohexane (B81311) ring, the structural core of this compound, is not planar but exists predominantly in a puckered chair conformation to minimize angular and torsional strain. The spatial arrangement of the two amino groups on this ring gives rise to both configurational (cis/trans) and conformational isomers. Understanding the subtle interplay of steric and electronic effects that govern the stability of these isomers is paramount for the rational design of molecules with desired three-dimensional structures and biological activities. This guide will explore the fundamental principles of conformational analysis as applied to the various isomers of this compound.

Stereoisomerism in this compound

This compound exists as three positional isomers: 1,2-, 1,3-, and 1,4-diaminocyclohexane. Each of these can exist as cis and trans diastereomers, which have distinct physical and chemical properties.

-

1,2-Cyclohexanediamine:

-

trans-1,2-Cyclohexanediamine is chiral and exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane.

-

cis-1,2-Cyclohexanediamine is a meso compound, meaning it is achiral despite having two stereocenters.

-

-

1,3-Cyclohexanediamine:

-

Both cis- and trans-1,3-cyclohexanediamine are chiral and exist as pairs of enantiomers.

-

-

1,4-Cyclohexanediamine:

-

Neither cis- nor trans-1,4-cyclohexanediamine is chiral. The cis isomer has a plane of symmetry, and the trans isomer has a center of inversion.

-

The relationship between these stereoisomers can be visualized as follows:

Stereoisomers of this compound.

Conformational Analysis

The chair conformation is the most stable arrangement for the cyclohexane ring. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). A "ring flip" allows for the interconversion between two chair conformations, during which axial substituents become equatorial and vice versa.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position.

A-Value of the Amino Group

The A-value for an amino (-NH₂) group is approximately 1.4 kcal/mol . This value is crucial for estimating the relative stabilities of the different conformers of this compound.

Conformational Analysis of Isomers

The relative stability of the chair conformations of disubstituted cyclohexanes depends on the number and type of unfavorable steric interactions, primarily 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

General Principles:

-

Conformations with more substituents in the equatorial position are generally more stable.

-

The most stable conformation will have the bulkiest group(s) in the equatorial position.

The following sections analyze the conformational equilibria for each isomer of this compound. The energy differences are estimated based on the A-value of the amino group and principles derived from studies on analogous molecules like dimethylcyclohexane.

-

trans-1,2-Diaminocyclohexane: Exists in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable as it avoids the high energy of two axial amino groups.

-

Estimated Energy Difference: The diaxial conformer would have four 1,3-diaxial interactions involving the amino groups. This would be approximately 2 * 1.4 kcal/mol = 2.8 kcal/mol less stable than the diequatorial conformer. Additionally, a gauche interaction between the adjacent amino groups in the diequatorial conformer adds some strain.

-

-

cis-1,2-Diaminocyclohexane: In both chair conformations, one amino group is axial and the other is equatorial (a,e and e,a). These two conformers are energetically equivalent.

Conformational equilibrium of 1,2-isomers.

-

cis-1,3-Diaminocyclohexane: Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is strongly favored.

-

Estimated Energy Difference: The diaxial conformer has two significant 1,3-diaxial interactions between the two amino groups, in addition to the interactions with axial hydrogens. This makes the diaxial form highly unstable. The energy difference is estimated to be greater than 2 * 1.4 kcal/mol = 2.8 kcal/mol .

-

-

trans-1,3-Diaminocyclohexane: Both chair conformations have one axial and one equatorial amino group (a,e and e,a). These conformers are of equal energy.

Conformational equilibrium of 1,3-isomers.

-

trans-1,4-Diaminocyclohexane: Exists in a diequatorial (e,e) and a diaxial (a,a) conformation. The diequatorial conformer is the most stable.

-

Estimated Energy Difference: The diaxial conformer has four 1,3-diaxial interactions involving the amino groups, making it approximately 2 * 1.4 kcal/mol = 2.8 kcal/mol less stable.

-

-

cis-1,4-Diaminocyclohexane: Both chair conformations have one axial and one equatorial amino group (a,e and e,a) and are therefore energetically equivalent.

Conformational equilibrium of 1,4-isomers.

Quantitative Structural Data

Table 1: Representative Structural Parameters

| Parameter | Typical Value (Computational) |

| C-C Bond Length | 1.53 - 1.54 Å |

| C-N Bond Length | 1.47 - 1.48 Å |

| C-C-C Bond Angle | 111° - 112° |

| C-C-N Bond Angle | 110° - 112° |

| C-C-C-C Dihedral Angle | ~55° (anti) |

Note: These are generalized values. Actual parameters will vary depending on the specific isomer and conformation.

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution.

Protocol for Conformational Analysis by ¹H NMR:

-

Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

For more detailed analysis, acquire two-dimensional spectra such as COSY (Correlated Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space interactions.

-

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a lower ppm) than equatorial protons.

-

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are indicative of axial-axial couplings, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.

-

-

Conformational Equilibrium: At room temperature, if the ring flip is fast on the NMR timescale, an averaged spectrum is observed. By lowering the temperature, it may be possible to "freeze out" the individual conformers and observe separate signals for each. The ratio of the integrals of these signals can be used to determine the equilibrium constant and the Gibbs free energy difference between the conformers.

NMR experimental workflow.

X-ray Crystallography

X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: Grow single crystals of the this compound derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods).

-

An initial electron density map is generated, from which the atomic positions are determined.

-

The structural model is refined against the experimental data to obtain the final, high-resolution structure.

-

X-ray crystallography workflow.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structures and relative energies of different conformers.

Protocol for DFT Conformational Analysis:

-

Initial Structure Generation: Generate initial 3D structures for all possible stereoisomers and their likely chair and twist-boat conformations.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

Energy Analysis: Compare the relative Gibbs free energies of the different conformers to predict their populations at a given temperature.

-

Property Calculation: Calculate other properties of interest, such as NMR chemical shifts and coupling constants, for comparison with experimental data.

DFT computational workflow.

Conclusion

The molecular structure and conformational preferences of this compound isomers are governed by a delicate balance of steric and stereoelectronic effects. The principles of conformational analysis, centered around the stability of the chair conformation and the preference for equatorial substituents, provide a robust framework for understanding the behavior of these important molecules. A combination of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, and computational methods allows for a detailed and quantitative characterization of the conformational landscape of this compound, which is essential for its application in drug design and materials science.

The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Discovery and History of Diaminocyclohexane Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminocyclohexane (DACH) ligands, particularly the chiral trans-1,2-isomer, have established themselves as a cornerstone in the field of asymmetric synthesis. Their rigid, C₂-symmetric scaffold has proven to be exceptionally effective in a wide array of metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules with high enantiomeric purity. Furthermore, the DACH motif is a critical component in several successful pharmaceuticals, most notably the platinum-based anticancer agent, oxaliplatin (B1677828). This technical guide provides an in-depth exploration of the discovery, history, and key applications of diaminocyclohexane ligands, offering valuable insights for researchers in academia and the pharmaceutical industry.

Early Discovery and Synthesis of Diaminocyclohexane

The journey of diaminocyclohexane began in the early 20th century. The first reported synthesis of trans-1,2-diaminocyclohexane was by the Nobel laureate Heinrich Wieland and his colleagues in 1926. Their method involved the conversion of hexahydrophthalic acid to its hydrazide, followed by a Curtius rearrangement.

A significant advancement in accessing enantiomerically pure DACH came with the development of efficient resolution methods for the racemic mixture. A widely adopted and economical approach involves the use of tartaric acid as a resolving agent. The racemic trans-1,2-diaminocyclohexane is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), leading to the formation of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the respective enantiomerically pure (1R,2R)- or (1S,2S)-diaminocyclohexane.

The Rise of DACH Ligands in Asymmetric Catalysis

The latter half of the 20th century witnessed the emergence of asymmetric catalysis as a powerful tool for enantioselective synthesis. The unique structural features of chiral trans-1,2-diaminocyclohexane made it an attractive scaffold for the design of novel chiral ligands.

The Jacobsen-Katsuki Epoxidation

A pivotal moment in the history of DACH ligands was the independent discovery by Eric Jacobsen and Tsutomu Katsuki in the early 1990s of a manganese-salen complex capable of highly enantioselective epoxidation of unfunctionalized alkenes. The ligand, a Schiff base formed from a substituted salicylaldehyde (B1680747) and chiral trans-1,2-diaminocyclohexane, creates a chiral environment around the manganese center, directing the oxygen transfer to one face of the alkene.

Experimental Protocol: Synthesis of the Jacobsen Ligand and Catalyst

The synthesis of Jacobsen's catalyst is a multi-step process that begins with the resolution of racemic trans-1,2-diaminocyclohexane, followed by the synthesis of the salen ligand and, finally, the formation of the manganese complex.

dot

Caption: Experimental workflow for the synthesis of Jacobsen's catalyst.

Detailed Methodology:

-

Resolution of (±)-trans-1,2-Diaminocyclohexane: A solution of L-(+)-tartaric acid in water is heated, and (±)-trans-1,2-diaminocyclohexane is added. The mixture is heated to ensure complete dissolution and then allowed to cool, leading to the precipitation of the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt. The salt is collected by filtration and can be further purified by recrystallization. The free (1R,2R)-diaminocyclohexane is obtained by treating the salt with a strong base, such as sodium hydroxide, followed by extraction.

-

Synthesis of the Jacobsen Ligand ((R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine): (1R,2R)-1,2-Diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde are dissolved in ethanol (B145695) and heated at reflux. Upon cooling, the yellow Schiff base ligand precipitates and is collected by filtration.

-

Synthesis of Jacobsen's Catalyst ([(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]manganese(III) chloride): The Jacobsen ligand is dissolved in a suitable solvent, such as ethanol, and treated with manganese(II) acetate. The mixture is heated, and then a source of chloride, often in conjunction with air oxidation, is introduced to form the active Mn(III) catalyst.

Quantitative Data: Enantioselectivity of the Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation has been successfully applied to a wide range of alkenes, consistently delivering high enantiomeric excesses (ee).

| Alkene | Oxidant | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (%) |

| cis-β-Methylstyrene | m-CPBA | 4 | -78 | 92 |

| 1,2-Dihydronaphthalene | NaOCl | 5 | 0 | 97 |

| Indene | NaOCl | 5 | 0 | 95 |

| cis-Stilbene | NaOCl | 4 | 25 | 98 |

The Trost Asymmetric Allylic Alkylation

Another landmark achievement in the application of DACH ligands was the development of the Trost asymmetric allylic alkylation (AAA) by Barry Trost. This palladium-catalyzed reaction utilizes a C₂-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoic acid. The Trost ligand creates a well-defined chiral pocket around the palladium center, enabling highly enantioselective bond formation between a nucleophile and an allylic substrate.

Experimental Protocol: Synthesis of the Trost Ligand

The synthesis of the Trost ligand involves the amide coupling of enantiomerically pure trans-1,2-diaminocyclohexane with two equivalents of 2-diphenylphosphinobenzoic acid.

Detailed Methodology:

-

Amide Coupling: (1R,2R)-1,2-Diaminocyclohexane is reacted with two equivalents of 2-diphenylphosphinobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is stirred until completion, and the product is then isolated and purified.

Quantitative Data: Enantioselectivity of the Trost Asymmetric Allylic Alkylation

The Trost AAA has proven to be a versatile and powerful method for the construction of stereogenic centers.

| Allylic Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (%) |

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 2.5 | Dichloromethane | >99 |

| rac-Cyclohex-2-enyl acetate | Phthalimide | 1 | THF | 98 |

| 3-Acetoxycyclohexene | Phenol | 2.5 | Dichloromethane | 97 |

| rac-1,3-Dioxolan-4-yl-2-propenyl acetate | Azide | 1 | Dichloromethane | 99 |

Diaminocyclohexane in Drug Development: The Oxaliplatin Story

Beyond its role in asymmetric catalysis, the diaminocyclohexane scaffold is a key structural element in the anticancer drug oxaliplatin. Oxaliplatin is a third-generation platinum-based chemotherapeutic agent that has demonstrated significant efficacy in the treatment of colorectal cancer.

Discovery and Development

Oxaliplatin was first synthesized in 1976 by Yoshinori Kidani at Nagoya City University. It was developed as a platinum(II) complex containing a 1,2-diaminocyclohexane carrier ligand, which was found to overcome the resistance mechanisms associated with earlier platinum drugs like cisplatin (B142131) and carboplatin. After extensive clinical trials, oxaliplatin received marketing approval in Europe in 1996 and in the United States in 2002.[1][2]

Mechanism of Action

The mechanism of action of oxaliplatin involves its interaction with DNA. Once inside the cell, the oxalate (B1200264) ligand is displaced, allowing the platinum center to bind to the N7 position of guanine (B1146940) and adenine (B156593) bases in DNA. This leads to the formation of intra- and interstrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death). The bulky diaminocyclohexane ligand is thought to play a crucial role in the drug's efficacy by creating a more significant distortion in the DNA helix, which is less efficiently repaired by the cell's nucleotide excision repair (NER) machinery.

dot

Caption: Signaling pathway of oxaliplatin's mechanism of action.

Conclusion

From its initial discovery in the 1920s to its central role in modern asymmetric catalysis and cancer chemotherapy, diaminocyclohexane has had a profound impact on chemical science. The development of chiral DACH-based ligands has provided chemists with powerful tools to control stereochemistry, enabling the synthesis of complex and valuable molecules. The success of oxaliplatin highlights the importance of ligand design in modulating the biological activity of metal-based drugs. As research continues to push the boundaries of catalysis and drug discovery, the versatile diaminocyclohexane scaffold is poised to remain a critical component in the development of innovative solutions to scientific challenges.

References

Thermodynamic Properties of Cyclohexanediamine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanediamine (CHDA) isomers are fundamental building blocks in medicinal chemistry and materials science. Their stereochemistry profoundly influences the three-dimensional structure and, consequently, the efficacy and properties of resulting pharmaceuticals and materials. A thorough understanding of the thermodynamic properties of the various cis- and trans- isomers of 1,2-, 1,3-, and 1,4-cyclohexanediamine is therefore crucial for rational design and process optimization. This guide provides a consolidated overview of the experimental and computational thermodynamic data available for these isomers, details the experimental methodologies used for their determination, and illustrates key relationships through diagrams.

Conformational Isomerism of this compound

The thermodynamic properties of this compound isomers are intrinsically linked to their conformational preferences. The cyclohexane (B81311) ring predominantly adopts a chair conformation, and the amino groups can occupy either axial (a) or equatorial (e) positions. This gives rise to different conformers for each isomer, with the relative stability of these conformers influencing the overall thermodynamic properties of the molecule. The following diagram illustrates the basic cis/trans isomerism and the axial/equatorial positioning of the amino groups on the cyclohexane ring.

Thermodynamic Data Summary

The following table summarizes the available experimental thermodynamic data for the isomers of this compound at standard conditions (298.15 K and 0.1 MPa). It is important to note that a complete experimental dataset for all isomers is not available in the literature. Data from a comprehensive 2024 study on 1,3- and 1,4-cyclohexanediamine isomers forms the core of this summary.[1]

| Isomer | Enthalpy of Vaporization (ΔvapH°) (kJ·mol⁻¹) | Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹) | Standard Molar Enthalpy of Formation (liquid) (ΔfH°l) (kJ·mol⁻¹) |

| cis-1,2-Cyclohexanediamine | 62.2 ± 1.0 | Data not available | Data not available |

| trans-1,2-Cyclohexanediamine | Data not available | Data not available | Data not available |

| 1,3-Cyclohexanediamine (mixture) | 58.6 ± 0.3[1] | 226.26 ± 0.12[1] | -143.6 ± 3.4[1] |

| 1,4-Cyclohexanediamine (mixture) | 58.7 ± 0.3[1] | 224.22 ± 0.13[1] | -138.8 ± 3.4[1] |

| trans-1,4-Cyclohexanediamine | 79.9 ± 0.9 | Data not available | Data not available |

Note: The data for 1,3- and 1,4-cyclohexanediamine are for mixtures of cis and trans isomers with compositions detailed in the source literature.[1] The molar heat capacity is for the liquid phase at 298.15 K.[1]

Experimental Protocols

A general workflow for the experimental and computational determination of thermodynamic properties is outlined below. This is followed by detailed descriptions of the specific experimental methods used to obtain the data presented in this guide.

Combustion Calorimetry (for Enthalpy of Combustion)

The standard molar enthalpy of combustion is determined using a bomb calorimeter.

-

Apparatus: A static-bomb calorimeter with a platinum-lined bomb.

-

Sample Preparation: Liquid samples are typically sealed in gelatin capsules. A cotton cord is used as a fuse, and a small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.[1]

-

Procedure:

-

The sample-containing capsule is placed in a crucible within the bomb.

-

The bomb is sealed and pressurized with high-purity oxygen (typically to 3.04 MPa).[1]

-

The bomb is placed in a calorimeter vessel containing a known mass of water.

-

The sample is ignited electrically.

-

The temperature change of the water is precisely measured to determine the heat released.

-

-

Data Analysis: The energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy, the heat of formation of nitric acid (from residual nitrogen in the bomb), and for converting the data to standard state conditions (Washburn corrections). From the standard energy of combustion, the standard enthalpy of combustion and subsequently the standard enthalpy of formation can be derived.[1]

Tian-Calvet Calorimetry (for Heat Capacity)

Molar heat capacities are measured using a Tian-Calvet type calorimeter.

-

Apparatus: A Tian-Calvet calorimeter.

-

Sample Preparation: A known mass of the sample is hermetically sealed in a sample cell.

-

Procedure:

-

The sample cell and a reference cell are placed in the calorimeter.

-

The temperature of the calorimeter is changed at a controlled rate.

-

The heat flow difference between the sample and the reference is measured as a function of temperature.

-

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow with that of a known standard (e.g., sapphire). Measurements are typically performed over a range of temperatures.[1]

Vapor Pressure Measurement (for Enthalpy of Vaporization)

The temperature dependence of vapor pressure is used to derive the enthalpy of vaporization.

-

Apparatus: A static apparatus for vapor pressure measurement.

-

Procedure:

-

A degassed sample is placed in a thermostated cell connected to a pressure-measuring device.

-

The sample is heated to a series of precisely controlled temperatures.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

-

Data Analysis: The enthalpy of vaporization is calculated from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[1]

Differential Scanning Calorimetry (DSC) (for Phase Behavior)

DSC is used to study phase transitions such as melting and solid-solid transitions.

-

Apparatus: A heat-flux differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (around 5 mg) is hermetically sealed in an aluminum pan.[1]

-

Procedure:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated or cooled at a constant rate (e.g., 5 K·min⁻¹).[1]

-